molecular formula C12H9BrO2 B14463244 4'-Bromo-(1,1'-biphenyl)-3,4-diol CAS No. 70066-68-1

4'-Bromo-(1,1'-biphenyl)-3,4-diol

Cat. No.: B14463244
CAS No.: 70066-68-1
M. Wt: 265.10 g/mol
InChI Key: BFZIKLDKVCLONH-UHFFFAOYSA-N
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Description

4’-Bromo-(1,1’-biphenyl)-3,4-diol is an organic compound with the molecular formula C12H9BrO2 It is a derivative of biphenyl, where a bromine atom is substituted at the 4’ position and hydroxyl groups are present at the 3 and 4 positions of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-(1,1’-biphenyl)-3,4-diol typically involves the bromination of 1,1’-biphenyl followed by hydroxylation. One common method is:

    Bromination: 1,1’-Biphenyl is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4’ position.

    Hydroxylation: The brominated biphenyl is then subjected to hydroxylation using reagents like sodium hydroxide and hydrogen peroxide to introduce hydroxyl groups at the 3 and 4 positions.

Industrial Production Methods

Industrial production methods for 4’-Bromo-(1,1’-biphenyl)-3,4-diol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-(1,1’-biphenyl)-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of biphenyl-3,4-quinone.

    Reduction: Formation of 1,1’-biphenyl-3,4-diol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Bromo-(1,1’-biphenyl)-3,4-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Bromo-(1,1’-biphenyl)-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1,1’-biphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

    3,4-Dihydroxybiphenyl:

    4-Bromo-4’-hydroxybiphenyl: Has only one hydroxyl group, leading to different chemical properties and applications.

Uniqueness

4’-Bromo-(1,1’-biphenyl)-3,4-diol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

70066-68-1

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

4-(4-bromophenyl)benzene-1,2-diol

InChI

InChI=1S/C12H9BrO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,14-15H

InChI Key

BFZIKLDKVCLONH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)O)Br

Origin of Product

United States

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